3-tert-butyl-8b-hydroxy-4-oxo-1H,3aH,4H,8bH-indeno[1,2-c]pyrazole-1-carboxamide
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Overview
Description
3-tert-butyl-8b-hydroxy-4-oxo-1H,3aH,4H,8bH-indeno[1,2-c]pyrazole-1-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring fused with an indene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-8b-hydroxy-4-oxo-1H,3aH,4H,8bH-indeno[1,2-c]pyrazole-1-carboxamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-8b-hydroxy-4-oxo-1H,3aH,4H,8bH-indeno[1,2-c]pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
3-tert-butyl-8b-hydroxy-4-oxo-1H,3aH,4H,8bH-indeno[1,2-c]pyrazole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-tert-butyl-8b-hydroxy-4-oxo-1H,3aH,4H,8bH-indeno[1,2-c]pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate signaling pathways, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Shares a similar pyrazole ring structure but lacks the indene moiety.
tert-butyl 4-hydroxyanisole: Contains a tert-butyl group and hydroxy group but differs in the overall structure.
Uniqueness
3-tert-butyl-8b-hydroxy-4-oxo-1H,3aH,4H,8bH-indeno[1,2-c]pyrazole-1-carboxamide is unique due to its fused indene-pyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-tert-butyl-8b-hydroxy-4-oxo-3aH-indeno[1,2-c]pyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-14(2,3)12-10-11(19)8-6-4-5-7-9(8)15(10,21)18(17-12)13(16)20/h4-7,10,21H,1-3H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGBVVRWWJBFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2(C1C(=O)C3=CC=CC=C32)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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